molecular formula C23H14F3NO2 B2504408 6-Fluoro-3-(4-fluorobenzoyl)-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one CAS No. 902623-79-4

6-Fluoro-3-(4-fluorobenzoyl)-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one

Cat. No.: B2504408
CAS No.: 902623-79-4
M. Wt: 393.365
InChI Key: CDXPTDSUMADCBR-UHFFFAOYSA-N
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Description

6-Fluoro-3-(4-fluorobenzoyl)-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one is a fluorinated quinolin-4-one derivative characterized by a polycyclic core with three distinct fluorine substituents: at the 6-position of the quinoline ring, the 4-position of the benzoyl group, and the 2-position of the phenylmethyl moiety. This compound’s structure combines electron-withdrawing fluorine atoms and aromatic systems, which may influence its physicochemical properties (e.g., lipophilicity, metabolic stability) and biological interactions.

Properties

IUPAC Name

6-fluoro-3-(4-fluorobenzoyl)-1-[(2-fluorophenyl)methyl]quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14F3NO2/c24-16-7-5-14(6-8-16)22(28)19-13-27(12-15-3-1-2-4-20(15)26)21-10-9-17(25)11-18(21)23(19)29/h1-11,13H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDXPTDSUMADCBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(C(=O)C3=C2C=CC(=C3)F)C(=O)C4=CC=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Fluoro-3-(4-fluorobenzoyl)-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one is a synthetic compound belonging to the class of dihydroquinolines. This compound has garnered interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the biological activity of this compound based on available literature, including synthesis methods, mechanisms of action, and its effects on various biological systems.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions starting from commercially available precursors. The structural formula can be represented as follows:

C20H17F3N2O\text{C}_{20}\text{H}_{17}\text{F}_{3}\text{N}_{2}\text{O}

The compound features a dihydroquinoline core substituted with fluorinated aromatic groups, which may enhance its pharmacological properties.

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit significant anticancer activity. For instance, a related compound demonstrated cytotoxic effects against non-small cell lung cancer (NSCLC) cells, with an IC50 value of approximately 5.9 μM . The mechanism of action is thought to involve the inhibition of calcium channels, particularly T-type calcium channels, which play a crucial role in cancer cell proliferation and survival.

CompoundCell LineIC50 (μM)Mechanism
KCP10068FA549 (NSCLC)5.9T-type calcium channel blockade
KYS05090SA549 (NSCLC)ComparableNot specified

Neuropharmacological Effects

In addition to its anticancer properties, this compound has been evaluated for its neuropharmacological effects. Compounds in this class have shown potential in modulating neurotransmitter systems and may provide therapeutic benefits in conditions such as anxiety and depression. Research suggests that these compounds can influence the activity of neurotransmitter receptors, although specific data on this compound remain limited.

Case Studies

Several case studies have explored the biological activity of structurally similar compounds:

  • Study on T-type Calcium Channels : A study investigated the effects of fluorinated dihydroquinolines on T-type calcium channels. The results indicated that these compounds could effectively inhibit channel activity, leading to reduced proliferation in cancer cells .
  • Neuroprotective Effects : Another research project assessed the neuroprotective potential of related quinoline derivatives in models of oxidative stress. The findings suggested that these compounds could reduce neuronal damage by modulating oxidative stress pathways .

Comparison with Similar Compounds

Key Observations :

  • Fluorination : The target compound’s triple fluorination likely increases its electronegativity and metabolic resistance compared to methyl- or methoxy-substituted analogs .
  • Heterocyclic Modifications: Roginolisib () replaces the quinolinone core with a benzothiopyrano-pyrazole system, demonstrating how core scaffold changes enable specialized biological activity (e.g., PI3K inhibition).

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